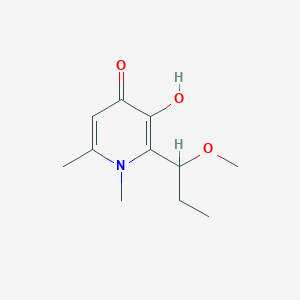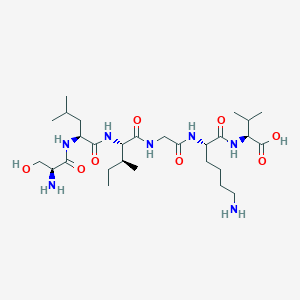
2,3-Bis(4-nitrophenyl)-5-phenyltetrazolium Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,3-Bis(4-nitrophenyl)-5-phenyltetrazolium Chloride” is a chemical compound that belongs to the class of tetrazolium salts . Tetrazolium salts are often used in biological research, particularly in cell viability assays . They are reduced to formazan in living cells, which can be quantified by measuring the absorbance of the colored solution .
Molecular Structure Analysis
The molecular structure of “this compound” includes two nitrophenyl groups and one phenyl group attached to a tetrazolium core . The molecular formula is C17H17ClN6O4 .Chemical Reactions Analysis
Tetrazolium salts, including “this compound”, are known to undergo reduction reactions in the presence of NAD(P)H-dependent cellular oxidoreductase enzymes . These enzymes are capable of reducing the tetrazolium dye to its insoluble formazan, which has a purple color .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 404.8 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 7 . The compound is also characterized by a rotatable bond count of 3 .Scientific Research Applications
Microbial Growth Assessment
2,3-Bis(4-nitrophenyl)-5-phenyltetrazolium Chloride, along with other redox indicators like MTT, TTC, and INT, has been used for indicating bacterial growth or inhibition. This application is particularly notable in microplate cultivations, allowing easy and reproducible measurements using devices like flatbed scanners or microplate spectrophotometers (Gabrielson et al., 2002).
Cytochemical Applications
The compound has been employed in cytochemical studies for visualizing enzymatic activity in tissue sections. This method allows the observation of enzyme distribution in various tissues, contributing to our understanding of cellular functions and structures (Nachlas et al., 1957).
Dehydrogenase Activity in Soil
This compound has been used to measure microbial dehydrogenase activity in soils. However, its reliability can be affected by elements like copper, which can interfere with the absorbance of the reaction product (Obbard, 2001).
Assessing Quality of Iced White Fish
In the food industry, specifically for assessing the quality of iced fish, this compound has shown utility. It's been used in a colorimetric method where the results correlate with organoleptic examinations and bacterial counts (Shewan & Liston, 1957).
Enumeration of Bacteria in Groundwater
A staining procedure involving this compound has been developed for accurately enumerating viable and metabolically active bacteria in groundwaters. This method has proven valuable in environmental microbiology (King & Parker, 1988).
Mechanism of Action
The mechanism of action of tetrazolium salts in biological systems is based on their reduction to formazan in living cells . This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes . The amount of formazan produced can be used as a measure of cell viability or metabolic activity .
Future Directions
The future directions for research on “2,3-Bis(4-nitrophenyl)-5-phenyltetrazolium Chloride” and similar compounds could involve further exploration of their potential biological activities . For example, their use in cell viability assays could be expanded to other types of biological assays. Additionally, the development of new synthesis methods could lead to the production of more complex tetrazolium salts with additional functional groups .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,3-Bis(4-nitrophenyl)-5-phenyltetrazolium Chloride involves the reaction of 4-nitroaniline with sodium nitrite and hydrochloric acid to form a diazonium salt, which is then coupled with phenylhydrazine to form the tetrazole ring. The resulting tetrazole is then oxidized with ferric chloride to form the final product.", "Starting Materials": [ "4-nitroaniline", "sodium nitrite", "hydrochloric acid", "phenylhydrazine", "ferric chloride", "sodium chloride", "water" ], "Reaction": [ "Step 1: Dissolve 4-nitroaniline in hydrochloric acid and cool the solution to 0-5°C.", "Step 2: Add sodium nitrite to the solution and stir for 10-15 minutes to form a diazonium salt.", "Step 3: Dissolve phenylhydrazine in hydrochloric acid and add it slowly to the diazonium salt solution with stirring.", "Step 4: Allow the reaction mixture to warm up to room temperature and stir for 2-3 hours to form the tetrazole ring.", "Step 5: Add ferric chloride to the reaction mixture and stir for 1-2 hours to oxidize the tetrazole ring and form the final product.", "Step 6: Filter the resulting precipitate and wash it with water and sodium chloride to obtain 2,3-Bis(4-nitrophenyl)-5-phenyltetrazolium Chloride." ] } | |
CAS RN |
69231-13-6 |
Molecular Formula |
C19H15ClN6O5 |
Molecular Weight |
442.8 g/mol |
IUPAC Name |
2,3-bis(4-nitrophenyl)-5-phenyltetrazol-2-ium;chloride;hydrate |
InChI |
InChI=1S/C19H13N6O4.ClH.H2O/c26-24(27)17-10-6-15(7-11-17)22-20-19(14-4-2-1-3-5-14)21-23(22)16-8-12-18(13-9-16)25(28)29;;/h1-13H;1H;1H2/q+1;;/p-1 |
InChI Key |
XBAVDBNQELUZNQ-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-].[Cl-] |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-].O.[Cl-] |
Pictograms |
Flammable; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-{3-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-ureidomethyl}-benzamide](/img/structure/B1354024.png)
![2-[(Cyclobutylcarbonyl)amino]acetic acid](/img/structure/B1354025.png)

![methyl (2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate](/img/structure/B1354030.png)





![2-[4-(Trifluoromethyl)phenyl]propanoic acid](/img/structure/B1354047.png)